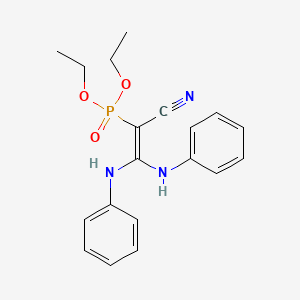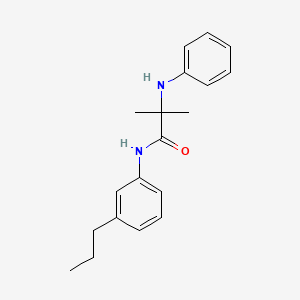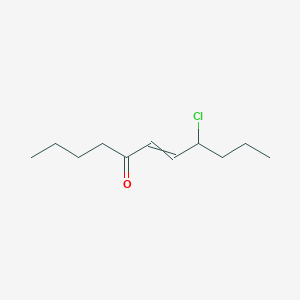
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two hydroxyl groups attached to a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and decanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid.
Reaction Steps: The 4-chloroaniline is reacted with decanediamide in the presence of the catalyst to form the desired compound. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Applications De Recherche Scientifique
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~10~-Bis(4-methylphenyl)-N~1~,N~10~-dihydroxydecanediamide
- N~1~,N~10~-Bis(4-fluorophenyl)-N~1~,N~10~-dihydroxydecanediamide
Uniqueness
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is unique due to the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
89959-46-6 |
|---|---|
Formule moléculaire |
C22H26Cl2N2O4 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
N,N'-bis(4-chlorophenyl)-N,N'-dihydroxydecanediamide |
InChI |
InChI=1S/C22H26Cl2N2O4/c23-17-9-13-19(14-10-17)25(29)21(27)7-5-3-1-2-4-6-8-22(28)26(30)20-15-11-18(24)12-16-20/h9-16,29-30H,1-8H2 |
Clé InChI |
GIDVFUBMUUYXQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C(=O)CCCCCCCCC(=O)N(C2=CC=C(C=C2)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)



![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)

